

# Application Notes and Protocols for SR9011 In Vivo Mouse Studies

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## Compound of Interest

Compound Name: SR9011

Cat. No.: B610983

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These application notes provide a comprehensive overview of the experimental use of **SR9011**, a synthetic REV-ERB $\alpha/\beta$  agonist, in in vivo mouse studies. The protocols and data presented are intended to guide researchers in designing and executing studies to investigate the pharmacological effects of **SR9011** on circadian rhythm, metabolism, and other physiological processes.

## Quantitative Data Summary

The following tables summarize quantitative data from various in vivo mouse studies involving **SR9011** administration.

Table 1: **SR9011** Dosage and Administration in In Vivo Mouse Studies

Parameter	Details	Reference
Mouse Strain	C57BL/6, Balb/c	<a href="#">[1]</a> <a href="#">[2]</a>
Dosage	100 mg/kg is a commonly used dose. Dose-dependent effects have been observed, with an ED50 of approximately 56-67 mg/kg for effects on circadian behavior and gene expression.	<a href="#">[1]</a> <a href="#">[3]</a>
Administration Route	Intraperitoneal (i.p.) injection	<a href="#">[1]</a> <a href="#">[4]</a>
Frequency	Single dose or twice daily (b.i.d.)	<a href="#">[1]</a> <a href="#">[2]</a>
Treatment Duration	Acute (single dose) to chronic (up to 12 days)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Vehicle	DMSO (for in vitro studies), 15% Cremophor in sterile water (for in vivo studies)	<a href="#">[5]</a>

Table 2: Reported In Vivo Effects of **SR9011** in Mice

Parameter	Effect	Quantitative Data	Reference
Metabolism	Increased energy expenditure	5% increase in oxygen consumption (VO2)	[1][2]
Decreased fat mass	Weight loss due to decreased fat mass	[1][2]	
Behavior	Decreased locomotor activity	15% decrease in movement	[1][2]
Altered circadian behavior	Loss of locomotor activity during the subjective dark phase after a single injection at CT6.	[1][4]	
Anxiolytic effects	Increased time spent in the center of an open field assay.	[3]	
Sleep	Increased wakefulness	Significant increase in wakefulness for 2 hours post-injection at ZT6.	[3]
Gene Expression	Suppression of REV-ERB target genes	Dose-dependent suppression of Serpine1, Cyp7a1, and Srebf1 in the liver.	[1][4]
Alteration of core clock genes	Perturbation of the circadian pattern of core clock gene expression in the hypothalamus.	[1]	

## Experimental Protocols

## Protocol for Assessing Metabolic Effects of SR9011 in Mice

This protocol outlines a typical experiment to evaluate the impact of **SR9011** on metabolic parameters using a Comprehensive Laboratory Animal Monitoring System (CLAMS).

Materials:

- **SR9011**
- Vehicle solution (e.g., 15% Cremophor in sterile water)
- C57BL/6 mice (8-10 weeks old)
- Comprehensive Laboratory Animal Monitoring System (CLAMS) with metabolic cages
- Standard rodent chow and water
- Analytical balance
- DEXA scanner for body composition analysis

Procedure:

- **Acclimation:** Individually house mice in the CLAMS metabolic cages for at least 3 days to acclimate to the new environment. Maintain a 12:12 light:dark cycle and provide ad libitum access to food and water.
- **Baseline Measurement:** Record baseline metabolic data for 24-48 hours before the first injection. This includes oxygen consumption (VO<sub>2</sub>), carbon dioxide production (VCO<sub>2</sub>), respiratory exchange ratio (RER), food intake, water intake, and locomotor activity.
- **SR9011 Preparation:** Prepare a stock solution of **SR9011** in the chosen vehicle. The concentration should be calculated to deliver a final dose of 100 mg/kg in a suitable injection volume (e.g., 10 ml/kg). Prepare a vehicle-only solution for the control group.
- **Administration:**

- Divide the mice into two groups: Vehicle control and **SR9011**-treated.
- Administer **SR9011** (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- For chronic studies, injections are typically performed twice daily (b.i.d.), for example, at the beginning of the light phase (ZT0) and the beginning of the dark phase (ZT12).[2]
- Data Collection: Continue to monitor the metabolic parameters using the CLAMS for the duration of the study (e.g., 10-12 days).[1][2]
- Body Weight and Composition: Monitor body weight daily. At the end of the study, perform body composition analysis using a DEXA scanner to determine fat mass and lean mass.[2]
- Data Analysis: Analyze the collected data to compare the metabolic parameters, body weight, and body composition between the **SR9011**-treated and vehicle control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

## Protocol for Assessing Circadian Rhythm Effects of **SR9011** in Mice

This protocol describes an experiment to investigate the influence of **SR9011** on circadian locomotor activity.

Materials:

- **SR9011**
- Vehicle solution
- C57BL/6 mice (8-10 weeks old)
- Cages equipped with running wheels
- Light-controlled environmental chambers
- Data acquisition system for recording wheel-running activity

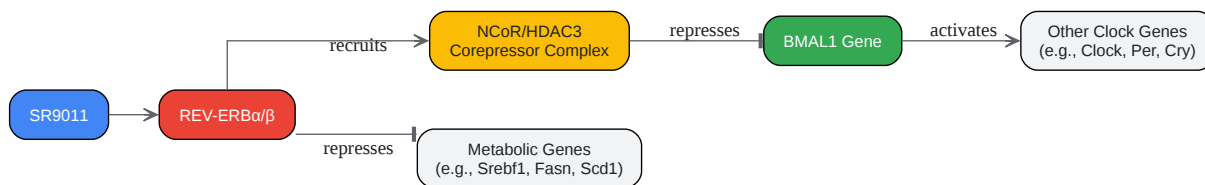
#### Procedure:

- **Entrainment:** Individually house mice in cages with running wheels within a light-controlled chamber. Entrain the mice to a 12:12 light:dark (L:D) cycle for at least two weeks.
- **Baseline Activity in Constant Darkness (D:D):** After entrainment, switch the lighting condition to constant darkness (D:D) to allow the mice to free-run. Record baseline locomotor activity for at least 7-10 days to establish a stable circadian rhythm.
- **SR9011 Administration:**
  - On the day of the experiment, prepare the **SR9011** solution (100 mg/kg) and the vehicle control.
  - Inject the mice with a single dose of **SR9011** or vehicle at a specific circadian time (CT), for example, at CT6 (the middle of the subjective day).[4]
- **Post-Injection Monitoring:** Continue to record the wheel-running activity in constant darkness for at least one week following the injection.
- **Data Analysis:**
  - Generate actograms to visualize the wheel-running activity patterns before and after the injection.
  - Analyze the data for changes in the phase, period, and amplitude of the circadian rhythm in the **SR9011**-treated group compared to the control group. A common observation is a loss of locomotor activity during the subjective dark phase immediately following the injection.[1][4]

## Signaling Pathways and Experimental Workflows

### SR9011 Signaling Pathway

**SR9011** is a synthetic agonist of the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ . These receptors are key components of the molecular clock and play a crucial role in regulating gene expression. The diagram below illustrates the primary signaling pathway of **SR9011**.

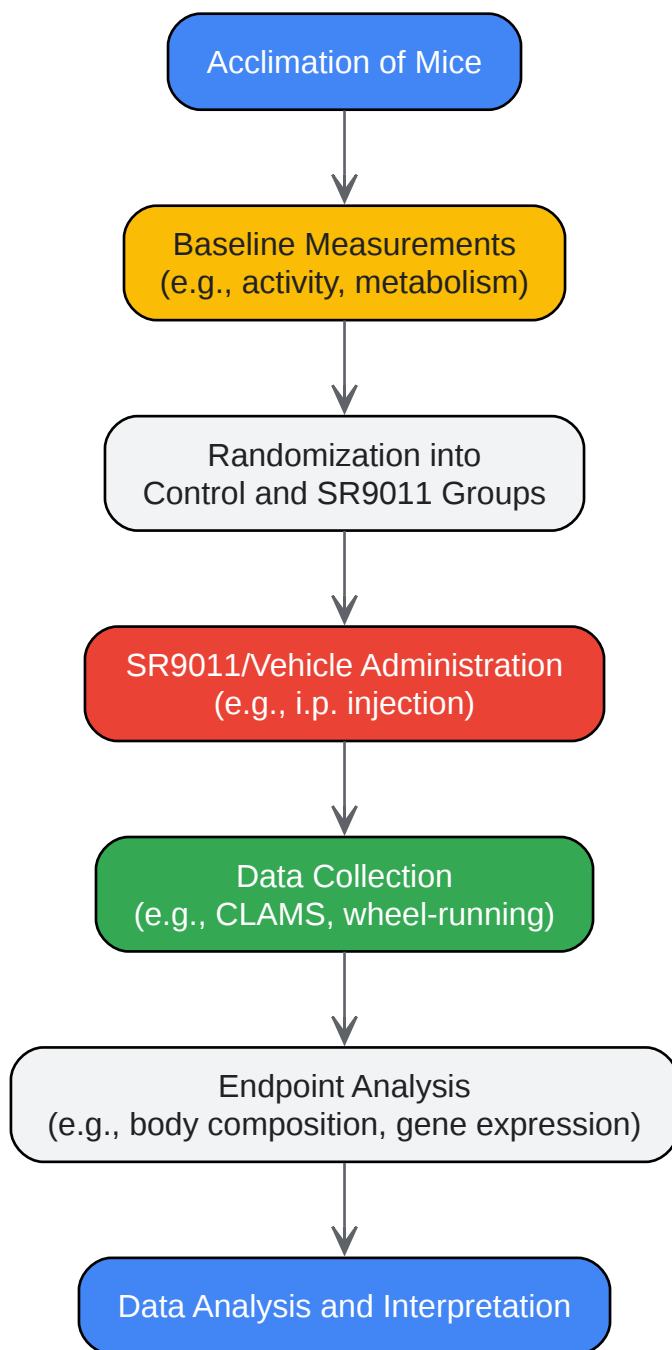


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Caption: **SR9011** activates REV-ERBα/β, leading to the repression of target genes like BMAL1 and various metabolic genes.

## Experimental Workflow for In Vivo Mouse Studies

The following diagram outlines a general workflow for conducting in vivo experiments with **SR9011** in mice.



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Caption: A typical workflow for in vivo mouse studies investigating the effects of **SR9011**.

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